Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate
Overview
Description
Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxyacetamido group attached to a hydroxybenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate typically involves the following steps:
Formation of the Benzyloxyacetamido Intermediate: This step involves the reaction of benzyl alcohol with acetic anhydride to form benzyloxyacetic acid. The benzyloxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation Reaction: The acyl chloride is reacted with 4-amino-2-hydroxybenzoic acid to form the benzyloxyacetamido derivative.
Esterification: The final step involves the esterification of the benzyloxyacetamido derivative with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate involves its interaction with specific molecular targets. The benzyloxyacetamido group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxybenzoate core can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(benzyloxy)acetamido)-2-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 4-(2-(benzyloxy)acetamido)-2-chlorobenzoate: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate is unique due to the presence of both a benzyloxyacetamido group and a hydroxybenzoate core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-hydroxy-4-[(2-phenylmethoxyacetyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(9-15(14)19)18-16(20)11-23-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRKGDVKADUHIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NC(=O)COCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.